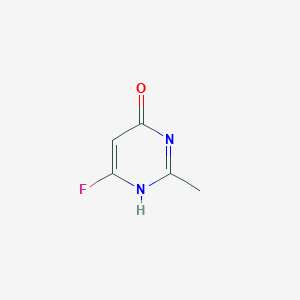
4(3H)-Pyrimidinone, 6-fluoro-2-methyl-(8CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Pyrimidinone, 6-fluoro-2-methyl-(8CI) is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities. The presence of a fluorine atom at the 6th position and a methyl group at the 2nd position in the pyrimidine ring makes this compound unique and potentially useful in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 6-fluoro-2-methyl-(8CI) can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-fluoro-4-methylpyrimidine with a suitable reagent can yield the desired compound. The reaction conditions typically involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) or sodium bicarbonate (NaHCO3) .
Industrial Production Methods
Industrial production of 4(3H)-Pyrimidinone, 6-fluoro-2-methyl-(8CI) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4(3H)-Pyrimidinone, 6-fluoro-2-methyl-(8CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
4(3H)-Pyrimidinone, 6-fluoro-2-methyl-(8CI) has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including antiviral and anticancer agents.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4(3H)-Pyrimidinone, 6-fluoro-2-methyl-(8CI) involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4(1H)-Pyrimidinone, 6-methyl-: This compound has a similar structure but lacks the fluorine atom at the 6th position.
5-Bromo-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione: This compound contains additional substituents, including a bromine atom and a trifluoromethyl group.
Uniqueness
The presence of the fluorine atom at the 6th position in 4(3H)-Pyrimidinone, 6-fluoro-2-methyl-(8CI) imparts unique chemical and biological properties to the compound. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
18260-82-7 |
|---|---|
Molekularformel |
C5H5FN2O |
Molekulargewicht |
128.1 g/mol |
IUPAC-Name |
4-fluoro-2-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H5FN2O/c1-3-7-4(6)2-5(9)8-3/h2H,1H3,(H,7,8,9) |
InChI-Schlüssel |
JVPCOZPIUCVMES-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC(=O)N1)F |
Isomerische SMILES |
CC1=NC(=O)C=C(N1)F |
Kanonische SMILES |
CC1=NC(=O)C=C(N1)F |
Synonyme |
4(3H)-Pyrimidinone, 6-fluoro-2-methyl- (8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















